L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycylglycine
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Overview
Description
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycylglycine is a complex peptide compound. This compound is characterized by its unique sequence of amino acids, which include lysine, ornithine, serine, and glycine. The presence of diaminomethylidene groups adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The diaminomethylidene groups can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated serine derivatives.
Reduction: Primary amine derivatives.
Substitution: Alkylated or acylated peptide derivatives.
Scientific Research Applications
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycylglycine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, influencing their structure and function. The peptide backbone can also interact with cell membranes, potentially disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid
- L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-lysyl-L-valyl-L-tyrosyl-L-proline
Uniqueness
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycylglycine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These structural features confer distinct chemical reactivity and biological activity compared to other similar peptides.
Properties
CAS No. |
193613-81-9 |
---|---|
Molecular Formula |
C33H61N17O12 |
Molecular Weight |
887.9 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C33H61N17O12/c34-8-2-1-5-18(35)28(59)48-20(7-4-10-41-33(38)39)30(61)50-21(17-51)31(62)49-19(6-3-9-40-32(36)37)29(60)47-15-26(56)45-13-24(54)43-11-22(52)42-12-23(53)44-14-25(55)46-16-27(57)58/h18-21,51H,1-17,34-35H2,(H,42,52)(H,43,54)(H,44,53)(H,45,56)(H,46,55)(H,47,60)(H,48,59)(H,49,62)(H,50,61)(H,57,58)(H4,36,37,40)(H4,38,39,41)/t18-,19-,20-,21-/m0/s1 |
InChI Key |
VVLZSAZKRFSFQL-TUFLPTIASA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
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